molecular formula C15H15NO2 B2612226 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol CAS No. 1213772-09-8

2-ethoxy-6-[(E)-(phenylimino)methyl]phenol

Cat. No.: B2612226
CAS No.: 1213772-09-8
M. Wt: 241.29
InChI Key: AOOSXBMSPLPVBE-LFIBNONCSA-N
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Description

2-ethoxy-6-[(E)-(phenylimino)methyl]phenol is a Schiff base compound characterized by the presence of an azomethine group (–CH=N). Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties. This compound has the molecular formula C15H15NO2 and a molecular weight of 241.29 .

Scientific Research Applications

2-ethoxy-6-[(E)-(phenylimino)methyl]phenol has several scientific research applications:

Preparation Methods

The synthesis of 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol typically involves the condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with aniline. The reaction is carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

2-ethoxy-6-[(E)-(phenylimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the azomethine group to an amine group.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions .

Mechanism of Action

The mechanism of action of 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol involves its ability to form complexes with metal ions. The azomethine group and the phenolic hydroxyl group act as coordination sites. These metal complexes exhibit various biological activities, including enzyme inhibition and interaction with DNA .

Comparison with Similar Compounds

Similar compounds to 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol include:

  • 2-methoxy-6-[(E)-(phenylimino)methyl]phenol
  • 2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol

These compounds share the Schiff base structure but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of the ethoxy and phenylimino groups in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

2-ethoxy-6-(phenyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-14-10-6-7-12(15(14)17)11-16-13-8-4-3-5-9-13/h3-11,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOSXBMSPLPVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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